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Compound of Interest

Compound Name: 3-(Methylthio)hexyl acetate

Cat. No.: B1583398 Get Quote

An In-Depth Technical Guide to 3-
(Methylthio)hexyl Acetate
This guide provides a comprehensive technical overview of 3-(Methylthio)hexyl acetate, a

molecule of significant interest to researchers, scientists, and professionals in the fields of

flavor and fragrance chemistry, as well as drug development. This document delves into the

compound's nomenclature, structure, synthesis, and spectroscopic characterization, offering

field-proven insights and methodologies.

Introduction and Chemical Identity
3-(Methylthio)hexyl acetate is a sulfur-containing ester recognized for its potent and complex

aroma profile. It is a key contributor to the characteristic scent of various fruits, most notably

passion fruit.[1] Its unique organoleptic properties, which include sulfurous, green, spicy, and

tropical notes, make it a valuable ingredient in the flavor and fragrance industry.

Table 1: Chemical Identity of 3-(Methylthio)hexyl Acetate
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Identifier Value Source

IUPAC Name 3-methylsulfanylhexyl acetate PubChem[2]

CAS Number 51755-85-2 RIFM

Molecular Formula C₉H₁₈O₂S RIFM[1]

Molecular Weight 190.3 g/mol RIFM[1]

Synonyms
Methylthio hexylacetate-3,

Lychee mercaptan acetate
RIFM[1], Sigma-Aldrich

InChI Key
VIQXICKUKPVFRK-

UHFFFAOYSA-N
Sigma-Aldrich

SMILES CCCC(CCOC(=O)C)SC Sigma-Aldrich

IUPAC Nomenclature and Structural Elucidation
The systematic naming of 3-(Methylthio)hexyl acetate according to the International Union of

Pure and Applied Chemistry (IUPAC) rules provides a precise description of its molecular

architecture. A step-by-step deconstruction of the name reveals the underlying structural

features.

Step-by-Step IUPAC Nomenclature
Identify the Parent Functional Group: The molecule contains an ester functional group, which

takes priority in naming. The name will therefore end in "-oate" or, in this common format, as

an alkyl acetate.

Identify the Alcohol and Carboxylic Acid Portions: The ester is formed from a substituted

hexyl alcohol and acetic acid. Therefore, the base name is "hexyl acetate".

Number the Parent Carbon Chain: The hexyl chain is numbered starting from the carbon

attached to the ester oxygen. This ensures the lowest possible locants for substituents.

Identify and Locate Substituents: A methylthio group (-SCH₃) is attached to the third carbon

of the hexyl chain.
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Assemble the Full IUPAC Name: Combining these elements gives the name 3-
(Methylthio)hexyl acetate. An alternative, equally valid IUPAC name is 3-

methylsulfanylhexyl acetate.[2]

Chemical Structure
The structure of 3-(Methylthio)hexyl acetate is characterized by a six-carbon chain with a

methylthio substituent at the third position and an acetate group at the first position. The

presence of a stereocenter at the third carbon atom means that the molecule can exist as two

enantiomers, (R)-3-(Methylthio)hexyl acetate and (S)-3-(Methylthio)hexyl acetate.[1]

Caption: Chemical structure of 3-(Methylthio)hexyl acetate.

Synthesis of 3-(Methylthio)hexyl Acetate
The synthesis of 3-(Methylthio)hexyl acetate is typically achieved through a two-step process,

starting from a readily available precursor. A common and logical synthetic route involves the

preparation of the precursor alcohol, 3-(methylthio)-1-hexanol, followed by its esterification.

Synthesis of 3-(Methylthio)-1-hexanol
A plausible method for the synthesis of 3-(methylthio)-1-hexanol involves the conjugate

addition of methyl mercaptan to an α,β-unsaturated aldehyde, followed by reduction of the

aldehyde group.

Step 1: Conjugate Addition of Methyl Mercaptan to Hex-2-enal

In this step, methyl mercaptan (CH₃SH) is added to hex-2-enal. The reaction proceeds via a

Michael addition, where the thiolate anion acts as a nucleophile and attacks the β-carbon of the

α,β-unsaturated aldehyde.

Step 2: Reduction of 3-(Methylthio)hexanal

The resulting 3-(methylthio)hexanal is then reduced to the corresponding primary alcohol, 3-

(methylthio)-1-hexanol, using a suitable reducing agent such as sodium borohydride (NaBH₄).
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Step 1: Conjugate Addition Step 2: Reduction

Hex-2-enal 3-(Methylthio)hexanal+ CH3SH 3-(Methylthio)-1-hexanol+ NaBH4

Click to download full resolution via product page

Caption: Synthetic pathway to 3-(Methylthio)-1-hexanol.

Esterification of 3-(Methylthio)-1-hexanol
The final step in the synthesis is the esterification of 3-(methylthio)-1-hexanol to yield 3-
(methylthio)hexyl acetate. A standard and efficient method for this transformation is the

reaction of the alcohol with acetic anhydride in the presence of a base catalyst, such as

pyridine.

This protocol is a general method for the acetylation of primary alcohols and can be adapted

for 3-(methylthio)-1-hexanol.

Dissolution: Dissolve 3-(methylthio)-1-hexanol (1.0 equivalent) in dry pyridine (5-10 mL per

mmol of alcohol) in a round-bottom flask equipped with a magnetic stirrer, under an inert

atmosphere (e.g., argon or nitrogen).

Addition of Acetic Anhydride: Cool the solution to 0 °C using an ice bath. Add acetic

anhydride (1.5-2.0 equivalents) dropwise to the stirred solution.

Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting

alcohol is completely consumed. The progress of the reaction can be monitored by thin-layer

chromatography (TLC).

Quenching: Once the reaction is complete, cool the mixture again to 0 °C and quench the

excess acetic anhydride by the slow addition of methanol.

Work-up: Remove the pyridine by co-evaporation with toluene under reduced pressure.

Dissolve the residue in a suitable organic solvent such as dichloromethane or ethyl acetate.
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Washing: Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous

NaHCO₃, and brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or

magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-
(methylthio)hexyl acetate.

Purification: The crude product can be purified by vacuum distillation or column

chromatography on silica gel.

Spectroscopic Analysis
The structure of 3-(Methylthio)hexyl acetate can be unequivocally confirmed through a

combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available, fully assigned experimental NMR spectrum for 3-(methylthio)hexyl
acetate is not readily found in the literature, the expected chemical shifts and multiplicities can

be predicted based on the known effects of the functional groups present in the molecule.

Table 2: Predicted ¹H NMR Spectral Data for 3-(Methylthio)hexyl Acetate
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Proton Assignment
Predicted Chemical Shift
(δ, ppm)

Multiplicity

H-1 ~ 4.1 - 4.3 t

H-2 ~ 1.6 - 1.8 m

H-3 ~ 2.8 - 3.0 m

H-4 ~ 1.4 - 1.6 m

H-5 ~ 1.3 - 1.5 m

H-6 ~ 0.9 t

-SCH₃ ~ 2.1 s

-OCOCH₃ ~ 2.0 s

Table 3: Predicted ¹³C NMR Spectral Data for 3-(Methylthio)hexyl Acetate

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-1 ~ 64

C-2 ~ 35

C-3 ~ 45

C-4 ~ 30

C-5 ~ 22

C-6 ~ 14

-SCH₃ ~ 15

-OCOCH₃ ~ 171

-OCOCH₃ ~ 21

Infrared (IR) Spectroscopy
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The IR spectrum of 3-(Methylthio)hexyl acetate will exhibit characteristic absorption bands

corresponding to its functional groups.

Table 4: Characteristic IR Absorption Bands for 3-(Methylthio)hexyl Acetate

Wavenumber (cm⁻¹) Functional Group Vibrational Mode

~ 1740 Ester (C=O) Stretch

~ 1240 Ester (C-O) Stretch

~ 2850-2960 Alkyl (C-H) Stretch

~ 1375 & 1465 Alkyl (C-H) Bend

~ 600-700 Thioether (C-S) Stretch

Mass Spectrometry (MS)
The mass spectrum of 3-(Methylthio)hexyl acetate provides valuable information about its

molecular weight and fragmentation pattern under electron ionization (EI). The molecular ion

peak ([M]⁺) is expected at m/z = 190.

Analysis of the Fragmentation Pattern:

Loss of the Acetoxy Group: A common fragmentation pathway for esters is the loss of the

acetoxy group (CH₃COO·), which would result in a fragment ion at m/z = 131.

Loss of Acetic Acid: Another characteristic fragmentation is the loss of a neutral molecule of

acetic acid (CH₃COOH), leading to a fragment ion at m/z = 130.

Cleavage α to the Sulfur Atom: Cleavage of the C-S bond can lead to various fragment ions.

For instance, cleavage of the bond between C-3 and the sulfur atom could result in a

fragment containing the sulfur atom.

McLafferty Rearrangement: A McLafferty rearrangement involving the ester carbonyl group

could lead to a characteristic fragment ion.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1583398?utm_src=pdf-body
https://www.benchchem.com/product/b1583398?utm_src=pdf-body
https://www.benchchem.com/product/b1583398?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583398?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


M+ (m/z 190)

[M - CH3COO]+ (m/z 131)
- CH3COO

[M - CH3COOH]+ (m/z 130)

- CH3COOH

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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